molecular formula C24H31N3O3 B247029 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE

Cat. No.: B247029
M. Wt: 409.5 g/mol
InChI Key: XPZFRQSPGQZWCH-RMKNXTFCSA-N
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Description

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenyl group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form an intermediate, which is then reacted with cinnamyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
  • N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide
  • N-(2,4-dimethoxyphenyl)-2-phenoxyacetamide

Uniqueness

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE is unique due to its combination of a piperazine ring and a cinnamyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C24H31N3O3/c1-29-21-10-11-22(23(19-21)30-2)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-4-3-5-8-20/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+

InChI Key

XPZFRQSPGQZWCH-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)OC

Origin of Product

United States

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